molecular formula C11H17N B1467707 (2-Isobutylphenyl)methanamine CAS No. 855278-36-3

(2-Isobutylphenyl)methanamine

Cat. No. B1467707
M. Wt: 163.26 g/mol
InChI Key: XGOPTCBJWXMHRV-UHFFFAOYSA-N
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Description

“(2-Isobutylphenyl)methanamine” is a type of amine, which is a derivative of ammonia and contains a nitrogen atom with a lone pair . Amines are used in a wide range of applications, including the production of pharmaceuticals, dyes, and polymers . Methenamine, a related compound, is an antibacterial medicine used to treat or prevent bladder infections .


Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° . Amines are classified according to the number of alkyl or aryl groups attached to nitrogen .


Chemical Reactions Analysis

The oxidation of amines is a powerful tool to produce different synthetic intermediates . For example, the oxidation of diisobutylamine gave isobutyraldehyde and isobutylamine in a 1:1 ratio .


Physical And Chemical Properties Analysis

Amines have unique physical properties such as solubility and boiling points . Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding . These amines boil at higher temperatures than alkanes but at lower temperatures than alcohols of comparable molar mass .

Safety And Hazards

Methenamine, a related compound, is considered hazardous by the OSHA Hazard Communication Standard . It may cause serious side effects, including increased urination, painful urination, blood in your urine, or swelling, shortness of breath .

Future Directions

Indole derivatives, which include “(2-Isobutylphenyl)methanamine”, possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

[2-(2-methylpropyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOPTCBJWXMHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isobutylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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